1,3-Dimethyl-5-hydroxyuracil is a synthetic compound with the molecular formula and a molecular weight of 156.14 g/mol. It is classified under the category of uracil derivatives and is primarily studied for its potential therapeutic applications, particularly in the field of cancer treatment and as an antiviral agent. The compound's structure features two methyl groups at the 1 and 3 positions and a hydroxyl group at the 5 position of the uracil ring, which influences its biological activity and solubility.
The compound is identified by the CAS number 408335-42-2 and can be sourced from various chemical suppliers, including BLD Pharm . In terms of classification, it falls under the broader category of nucleobase analogs, which are compounds that mimic the structure of nucleobases found in nucleic acids. This structural similarity allows them to interact with biological systems in ways that can inhibit or modify nucleic acid functions.
1,3-Dimethyl-5-hydroxyuracil can be synthesized through several methods, primarily involving the alkylation of uracil derivatives. One common approach includes:
The synthesis can be monitored using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) to ensure purity and confirm the structure of the final product . The reaction conditions, including temperature and time, must be optimized to achieve high yields.
The molecular structure of 1,3-Dimethyl-5-hydroxyuracil consists of a pyrimidine ring with specific substituents:
The compound's structural data can be represented in various formats, including:
1,3-Dimethyl-5-hydroxyuracil participates in several chemical reactions typical for nucleobase derivatives:
Reactions involving this compound can be analyzed using techniques such as mass spectrometry (MS) to determine molecular weights of products formed during chemical transformations.
The mechanism of action for 1,3-Dimethyl-5-hydroxyuracil primarily involves its interaction with nucleic acid synthesis pathways. The compound may act as an inhibitor of enzymes involved in nucleotide metabolism:
Research indicates that such compounds can exhibit cytotoxic effects on rapidly dividing cells, making them potential candidates for cancer therapeutics.
1,3-Dimethyl-5-hydroxyuracil is typically characterized by:
Key chemical properties include:
1,3-Dimethyl-5-hydroxyuracil has several notable applications in scientific research:
1,3-Dimethyl-5-hydroxyuracil serves as a versatile precursor for synthesizing complex heterocyclic systems due to its ambident nucleophilic sites (C-6 and O-5). Intramolecular Diels-Alder furan (IMDAF) reactions enable efficient annelation, where microwave-assisted conditions (250°C, toluene) facilitate regioselective cyclization to form tricyclic chromeno[2,3-d]pyrimidines. This method achieves >95% regiocontrol for C-6 functionalization, leveraging the uracil’s inherent electronic bias [7].
Multi-component reactions (MCRs) further demonstrate utility in accessing fused heterocycles. Under p-toluenesulfonic acid (p-TSA) catalysis in aqueous ethanol, 1,3-dimethyl-5-hydroxyuracil condenses with salicylaldehydes and 3-phenyl-5-isoxazolone to yield (5-hydroxy-3-phenylisoxazol-4-yl)-1,3-dimethyl-1H-chromeno[2,3-d]pyrimidine-2,4(3H,5H)-diones (Table 1). This one-pot protocol exemplifies atom economy (yields: 78–95%) and regioselectivity, driven by the C-5 hydroxyl group’s activation of the adjacent C-6 position [4] [6].
Table 1: Annelated Heterocycles Synthesized from 1,3-Dimethyl-5-hydroxyuracil
Annelation Method | Product Class | Key Conditions | Yield Range | Regiocontrol |
---|---|---|---|---|
IMDAF Cyclization | Chromeno[2,3-d]pyrimidines | Microwave, 250°C, Toluene | >95% | C-6 functionalization |
p-TSA MCR | Chromeno-pyrimidine diones with isoxazolyl appendages | Ethanol/H₂O, reflux | 78–95% | C-6/C-4 selectivity |
Traube Cyclization Adaption | Theophylline analogs | Acetic anhydride, stepwise | 60–75% | N-1/C-6 specificity |
Classical Traube cyclization methodologies, traditionally used for xanthine synthesis (e.g., theophylline), are adaptable to 1,3-dimethyl-5-hydroxyuracil. Initial cyanoacetylation at N-3, followed by nitrosation and reduction, constructs 5,6-diaminouracil intermediates. Subsequent cyclization with formamide delivers pteridine-fused systems, though yields are moderate (60–75%) due to competing polymerization [6].
Non-noble metal catalysts enable sustainable C–H functionalization. Copper-catalyzed hydroxylation of halogenated uracils employs O₂ as a terminal oxidant, converting C-6 bromo derivatives to phenolic analogs at 80°C in DMSO (yields: 70–85%). This method avoids Pd/Rh-based systems, leveraging Cu(I)/Cu(III) redox cycles for ortho-selectivity relative to the N-3 position [1].
Nickel-catalyzed C–C couplings facilitate arylboronic acid additions at C-6. Using Ni(cod)₂/dtbbpy in THF, tert-butylphenol groups install sterically demanding substituents (yields: 65–80%). The reaction proceeds via oxidative addition into the C-Br bond, followed by transmetalation and reductive elimination [1] [3]. Iron-based catalysts (e.g., FeCl₃/TBHP) promote radical-mediated hydroxylation, functionalizing captodative-stabilized radicals at C-5 for α-hydroxyamide synthesis. This method is notable for its insensitivity to electronic effects on the uracil ring [1].
Table 2: Metal-Catalyzed Functionalization of 1,3-Dimethyl-5-hydroxyuracil
Catalyst System | Reaction Type | Site Selectivity | Optimized Conditions | Yield Range |
---|---|---|---|---|
CuCl/O₂ | Oxidative hydroxylation | C-6 (phenolic) | DMSO, 80°C, 12 h | 70–85% |
Ni(cod)₂/dtbbpy | Suzuki-Miyaura coupling | C-6 (aryl) | THF, 60°C, ArB(OH)₂ | 65–80% |
FeCl₃/TBHP | Radical hydroxylation | C-5 | CH₃CN, rt, 2 h | 55–70% |
Co(acac)₂/xantphos | Hydroboration (if alkynyl) | Exocyclic C≡C | THF, 60°C, HBpin | 75% |
Ligand-controlled regioselectivity emerges in cobalt-catalyzed hydroborations when uracils bear alkynyl tethers. With Co(acac)₂/xantphos, anti-Markovnikov addition of B–H bonds to terminal alkynes occurs, yielding vinylboronate esters (75% yield). Switching to dppf ligands reverses selectivity to Markovnikov products, demonstrating catalyst-directed pathway divergence [3].
Solvent polarity critically influences annelation regiochemistry. In Claisen rearrangements of 8-allyloxy-phenanthridine intermediates (derived from uracil precursors), nonpolar solvents like toluene favor 7-allyl products via chair-like transition states (95% yield, 250°C). Polar solvents (e.g., MeCN) promote competitive deallylation (up to 85% recovered phenol), while N,N-diethylaniline enables rearrangements but complicates product isolation [7].
Temperature-mediated cyclizations govern furan ring opening in IMDAF reactions. At ≤180°C, furan moieties remain intact, yielding bridged oxa-cycles. Above 200°C, furan cleavage dominates, enabling phenanthridine formation. Microwave irradiation (250°C, 45 min) enhances efficiency of the latter route, reducing decomposition seen in conventional heating [7].
Table 3: Solvent/Temperature Effects on Key Reactions
Reaction | Solvent | Temperature | Primary Product | Yield | Byproduct/Issue |
---|---|---|---|---|---|
Claisen rearrangement | Toluene | 250°C | 7-Allylphenanthridin-8-ol | 95% | <5% |
Claisen rearrangement | MeCN | 220°C | Deallylated phenol | 0% | 85% recovery |
MCR (p-TSA) | Aqueous ethanol | Reflux | Chromeno-pyrimidine dione | 95% | Polymerization |
IMDAF cyclization | Toluene | 180°C | Furan-bridged adduct | 80% | Low conversion |
IMDAF cyclization | Toluene | 250°C | Phenanthridine derivative | 92% | None |
In acid-catalyzed MCRs, protic solvents (aqueous ethanol) accelerate iminium formation between aldehydes and uracil amines, directing cyclization toward chromeno-pyrimidines. Aprotic solvents like DMF cause hydrolysis of the isoxazolone component, reducing yields by >30% [4]. Precise temperature control (reflux vs. room temperature) also minimizes O-alkylation side products during ether synthesis from 5-hydroxyuracil, ensuring >90% C-alkyl selectivity [5].
Tables of Compounds
CAS No.: 6414-57-9
CAS No.:
CAS No.: 112839-93-7
CAS No.: 990-73-8
CAS No.: